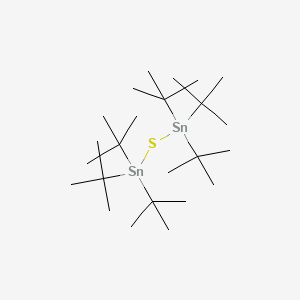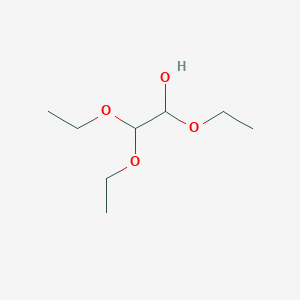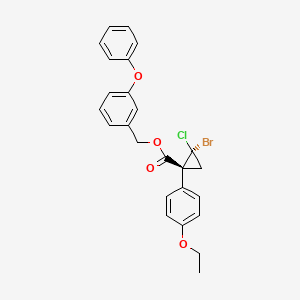
Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and various substituents including bromine, chlorine, and phenyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the cyclopropane ring, introduction of the bromo and chloro substituents, and esterification with the phenoxyphenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and halogenating agents like bromine and chlorine. The final esterification step is usually carried out using an acid catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for the efficient production of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of the ester group to an alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the presence of the phenoxyphenyl group may enable the compound to interact with cellular membranes or proteins, leading to changes in cellular function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings and various substituents.
Phenoxyphenyl esters: Esters containing the phenoxyphenyl group, which may have similar chemical properties and applications.
Uniqueness
Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- stands out due to its unique combination of substituents, which impart distinct chemical properties and reactivity
特性
CAS番号 |
101492-30-2 |
|---|---|
分子式 |
C25H22BrClO4 |
分子量 |
501.8 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl (1R,2R)-2-bromo-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22BrClO4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3/t24-,25+/m1/s1 |
InChIキー |
VTNPIKYOVVMHNC-RPBOFIJWSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@]2(Cl)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


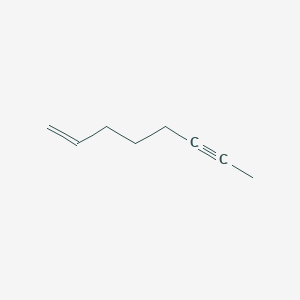
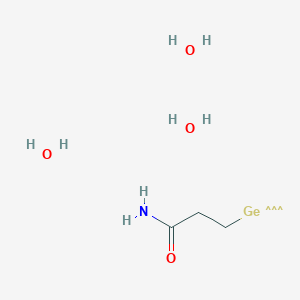
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
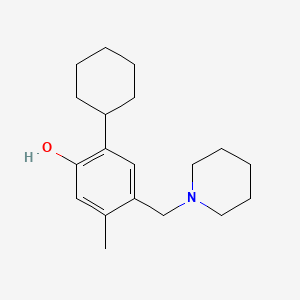

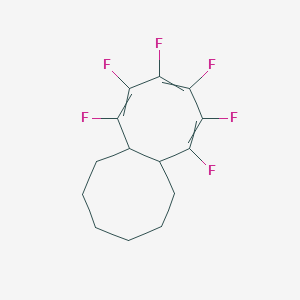
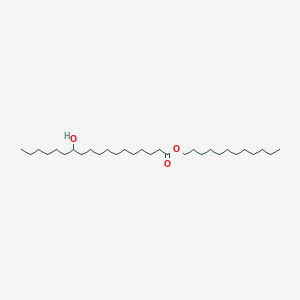
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
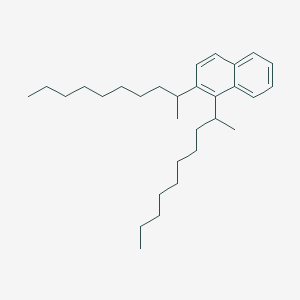
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
